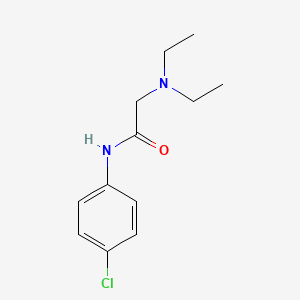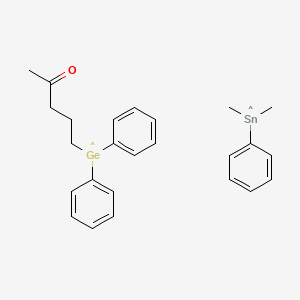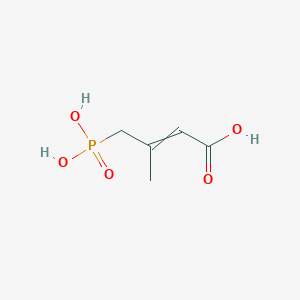![molecular formula C12H18Ge B14489191 Germane, [(4-ethenylphenyl)methyl]trimethyl- CAS No. 64268-26-4](/img/structure/B14489191.png)
Germane, [(4-ethenylphenyl)methyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, [(4-ethenylphenyl)methyl]trimethyl- is a chemical compound with the molecular formula C12H18Ge It is a derivative of germane, where the germanium atom is bonded to a [(4-ethenylphenyl)methyl] group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Germane, [(4-ethenylphenyl)methyl]trimethyl- typically involves the reaction of germanium tetrachloride with [(4-ethenylphenyl)methyl]magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
- Preparation of [(4-ethenylphenyl)methyl]magnesium bromide::
- React 4-ethenylbenzyl bromide with magnesium in dry ether to form the Grignard reagent.
- Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), and reflux.
- Reaction with Germanium Tetrachloride::
- Add the Grignard reagent to a solution of germanium tetrachloride in dry ether.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature (0-5°C).
- Addition of Methyl Lithium::
- Add methyl lithium to the reaction mixture to replace the remaining chlorine atoms with methyl groups.
- Reaction conditions: Anhydrous conditions, inert atmosphere, and low temperature.
Industrial Production Methods: Industrial production of Germane, [(4-ethenylphenyl)methyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise control over temperature, pressure, and atmosphere to ensure high yield and purity of the final product. The use of automated systems for reagent addition and product isolation is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: Germane, [(4-ethenylphenyl)methyl]trimethyl- undergoes various chemical reactions, including:
- Oxidation::
- The compound can be oxidized to form germanium dioxide and other oxidation products.
- Common reagents: Oxygen, hydrogen peroxide, and other oxidizing agents.
- Reaction conditions: Elevated temperature and presence of a catalyst.
- Reduction::
- Reduction of the compound can lead to the formation of germane and other reduced species.
- Common reagents: Lithium aluminum hydride, sodium borohydride.
- Reaction conditions: Anhydrous conditions and inert atmosphere.
- Substitution::
- The compound can undergo substitution reactions where the [(4-ethenylphenyl)methyl] group or methyl groups are replaced by other functional groups.
- Common reagents: Halogens, alkyl halides, and other electrophiles.
- Reaction conditions: Varies depending on the reagent and desired product.
Propiedades
Número CAS |
64268-26-4 |
|---|---|
Fórmula molecular |
C12H18Ge |
Peso molecular |
234.90 g/mol |
Nombre IUPAC |
(4-ethenylphenyl)methyl-trimethylgermane |
InChI |
InChI=1S/C12H18Ge/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3 |
Clave InChI |
MRTDVXFRBDSHPO-UHFFFAOYSA-N |
SMILES canónico |
C[Ge](C)(C)CC1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


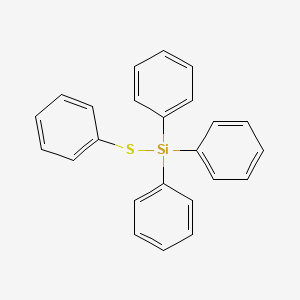
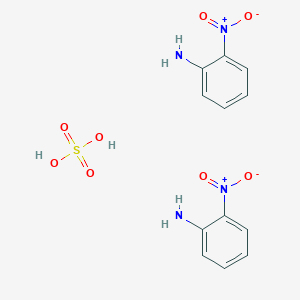
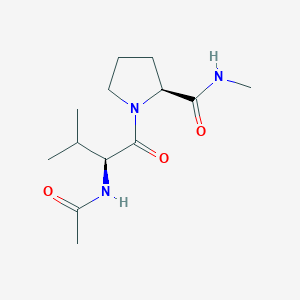
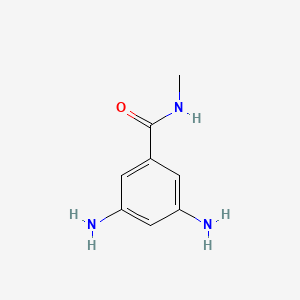
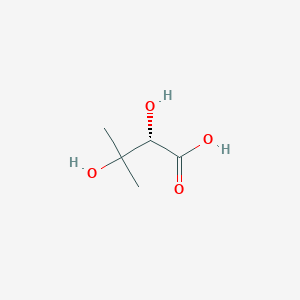
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide](/img/structure/B14489140.png)
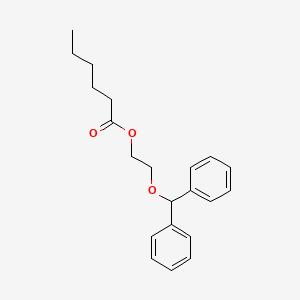
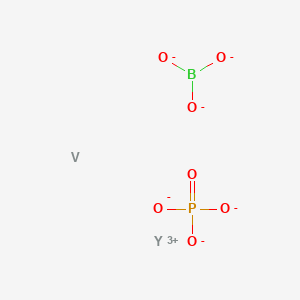
![1-{[1,3-Bis(dodecyloxy)propan-2-YL]oxy}octadecane](/img/structure/B14489153.png)
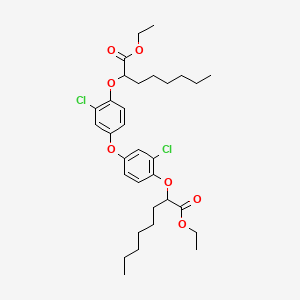
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)
